(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

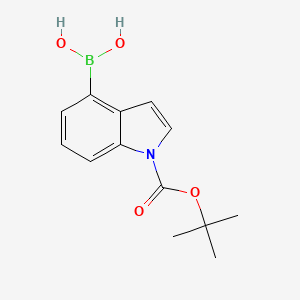

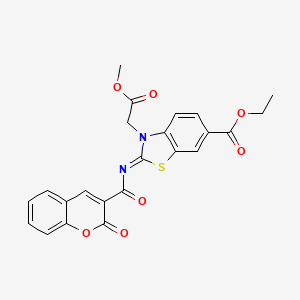

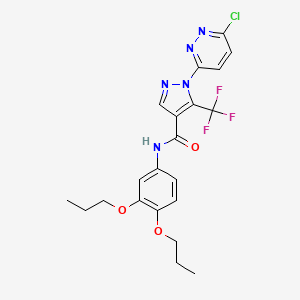

“(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid” is a chemical compound that is often used in organic synthesis . It is a boronic acid derivative with a tert-butoxycarbonyl (Boc) group attached to an indole ring .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves cross-coupling reactions . Protodeboronation, a process of removing a boron group from an organic compound, is not well developed for these compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C8H13BN2O4 . The InChI code for this compound is 1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 .

Chemical Reactions Analysis

“this compound” is often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters, a class of compounds to which this compound belongs, has been reported .

Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 212.01 g/mol . Its melting point is between 157-161°C .

Scientific Research Applications

Synthesis and Polymer Applications

- The compound is utilized in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives via controlled mono Suzuki-Miyaura cross-coupling. The process involves coupling with a variety of aryl- or heteroaryl-boronic acids to produce non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields. This synthesis is significant in organic chemistry due to the versatility of the pyrrole moiety in various chemical applications (Beaumard, Dauban, & Dodd, 2010).

- In the field of materials chemistry, particularly regarding polymers, the tert-butoxycarbonyl (Boc) moiety of the compound is a key tool for the protection of functional groups. Its thermal decomposition in polymer side chains is significant in the synthesis of various polymers, as it involves the deprotection of the Boc group at around 200°C. This process is crucial for the synthesis and stability of certain polymers (Jing, Suzuki, & Matsumoto, 2019).

Organic Synthesis and Peptide Chemistry

- The compound plays a crucial role in organic synthesis, serving as an amine-protecting group. The N-tert-butoxycarbonyl (Boc) moiety is pivotal in peptide synthesis due to its resistance to racemization and its stability under various conditions. It's particularly noteworthy for its ability to be cleaved under mild conditions, making it an essential tool in the synthesis of multifunctional targets (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

- In peptide research, the deprotection of the tert-butoxycarbonyl (Boc) group is an essential step. An efficient and selective method for this process involves using hydrogen chloride in anhydrous dioxane solution, which provides superior selectivity in deprotecting Nalpha-Boc groups while preserving other protective groups like tert-butyl esters and ethers (Han, Tamaki, & Hruby, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-7-9-10(14(17)18)5-4-6-11(9)15/h4-8,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCFJRCULIWLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2581728.png)

![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581730.png)

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)